molecular formula C13H14N2O2 B13609637 2-Methyl-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid

2-Methyl-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid

Cat. No.: B13609637
M. Wt: 230.26 g/mol
InChI Key: LCFLPIFWZINKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a propanoic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. The reaction is usually carried out in ethanol with glacial acetic acid as a catalyst, and the mixture is refluxed for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

  • 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid

Comparison: Compared to similar compounds, 2-Methyl-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid exhibits unique properties due to the presence of the methyl group at the 2-position. This structural feature can influence its reactivity, biological activity, and pharmacokinetic properties. For example, the methyl group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-methyl-3-(1-phenylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C13H14N2O2/c1-10(13(16)17)7-11-8-14-15(9-11)12-5-3-2-4-6-12/h2-6,8-10H,7H2,1H3,(H,16,17)

InChI Key

LCFLPIFWZINKFG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN(N=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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